molecular formula C22H24N2O4S B11621800 2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate

2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate

Cat. No.: B11621800
M. Wt: 412.5 g/mol
InChI Key: KNVDZKUARCPDPN-FRKPEAEDSA-N
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Description

2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3311~3,7~]decane-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclo[3.3.1.1~3,7~]decane core, followed by the introduction of the phenyl and imidazolidinone moieties. The final step involves the methoxylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imidazolidinone moiety to other functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate.

    Industry: Its unique structure might make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
  • Adapalene : A compound with a similar tricyclo[3.3.1.1~3,7~]decane core.

Uniqueness

What sets 2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate apart is its combination of a tricyclo[3.3.1.1~3,7~]decane core with a phenyl and imidazolidinone moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl] adamantane-1-carboxylate

InChI

InChI=1S/C22H24N2O4S/c1-27-18-8-12(7-16-19(25)24-21(29)23-16)2-3-17(18)28-20(26)22-9-13-4-14(10-22)6-15(5-13)11-22/h2-3,7-8,13-15H,4-6,9-11H2,1H3,(H2,23,24,25,29)/b16-7+

InChI Key

KNVDZKUARCPDPN-FRKPEAEDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)OC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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